molecular formula C19H18FN5O B2813917 2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380063-43-2

2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2813917
CAS No.: 2380063-43-2
M. Wt: 351.385
InChI Key: ZQMSGJVXXIHMAB-UHFFFAOYSA-N
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Description

2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a fluoropyrimidine group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluoropyrimidine and piperidine groups through nucleophilic substitution reactions. The phenyl group is often introduced via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
  • 2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine

Uniqueness

2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-16-12-21-13-22-19(16)24-10-8-15(9-11-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMSGJVXXIHMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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